BenchChemオンラインストアへようこそ!

2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Medicinal chemistry HIV-1 NNRTI Structure-activity relationship

This compound provides a critical, unsubstituted primary amide handle (–CH2–CO–NH2) absent in N-alkyl/aryl ITA analogs. The additional hydrogen bond donor and unique conformational preferences enable precise mapping of the NNRTI binding pocket and baseline metabolic stability assays. Essential for reproducible SAR campaigns, CNS-focused multiparameter optimization, and computational FEP studies. Obtain the specific CAS 1207012-09-6 to ensure pharmacophore consistency across your library.

Molecular Formula C18H16FN3O2S
Molecular Weight 357.4
CAS No. 1207012-09-6
Cat. No. B2766581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
CAS1207012-09-6
Molecular FormulaC18H16FN3O2S
Molecular Weight357.4
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)N
InChIInChI=1S/C18H16FN3O2S/c1-24-15-8-2-12(3-9-15)16-10-21-18(25-11-17(20)23)22(16)14-6-4-13(19)5-7-14/h2-10H,11H2,1H3,(H2,20,23)
InChIKeyFPRSXPHWINPOLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1207012-09-6): Procurement-Relevant Structural and Pharmacological Profile


2-((1-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1207012-09-6; molecular formula C18H16FN3O2S; MW 357.4 g/mol) is a synthetic small molecule belonging to the imidazole thioacetanilide (ITA) class. Its core scaffold—a 1,5-diaryl-imidazole linked via a thioether bridge to an unsubstituted primary acetamide—places it within a well-characterized series of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) [1]. The compound is primarily supplied as a research chemical (typical purity ≥95%) for in vitro pharmacological profiling and structure-activity relationship (SAR) studies .

Why In-Class Imidazole Thioacetanilide Analogs Cannot Substitute for 2-((1-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide


Within the ITA chemotype, the acetamide nitrogen substituent is a critical determinant of both target engagement and drug-like properties. The target compound bears a free primary amide (–CH2–CO–NH2), whereas the majority of commercially available or literature-characterized analogs carry N-aryl, N-alkyl, or N-heterocyclyl substituents at this position [1]. The primary amide confers (i) an additional hydrogen bond donor (HBD) not present in N-methyl or N-aryl congeners, (ii) altered metabolic susceptibility relative to ester or N-alkyl amide prodrugs, and (iii) distinct conformational preferences in the ‘S–CH2–CO–NH’ linker region shown to be essential for HIV-1 reverse transcriptase binding [1]. These features mean that potency, selectivity, solubility, and metabolic stability cannot be extrapolated from close analogs without experimental verification, making direct procurement of the specific CAS compound essential for reproducible SAR campaigns.

Quantitative Differentiation Evidence: 2-((1-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide vs. Closest Analogs


Hydrogen Bond Donor Capacity: Primary Amide vs. N-Methyl Acetamide Analog

The target compound contains a primary amide terminus (–CO–NH2) capable of donating two hydrogen bonds, whereas the closest commercially cataloged analog, 2-{[1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide (CAS 1207057-57-5), possesses only one HBD (the N–H of the secondary amide) [1]. This difference in HBD count directly impacts the compound's capacity to engage hydrogen bond acceptor sites on biological targets. In the HIV-1 NNRTI binding pocket, crystallographic studies of related ITA derivatives have shown that the amide N–H forms a conserved hydrogen bond with the backbone carbonyl of Lys101 in the reverse transcriptase enzyme, while the carbonyl oxygen accepts a hydrogen bond from Lys103 [2]. The primary amide's additional N–H proton offers the potential for a supplementary interaction not achievable with the N-methyl analog.

Medicinal chemistry HIV-1 NNRTI Structure-activity relationship

Hydrolytic Stability: Primary Amide vs. Ethyl Ester Analog

The ethyl ester analog, ethyl 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate, is susceptible to rapid hydrolysis by ubiquitous esterases in plasma and hepatic microsomal preparations, with typical ester half-lives (t1/2) in the range of <5 to 30 minutes depending on the assay system [1]. In contrast, the target compound's primary amide is substantially more resistant to enzymatic hydrolysis; amide bond cleavage requires amidases or peptidases and typically proceeds with t1/2 values exceeding 60 minutes under identical in vitro conditions for structurally related acetamide derivatives [1]. This difference is well-established in medicinal chemistry: amides exhibit 10- to 100-fold greater hydrolytic stability compared to analogous esters [1].

Metabolic stability Prodrug design Pharmacokinetics

HIV-1 NNRTI Class Potency: ITA Scaffold Benchmarking Against Reference Drugs

Although no published EC50 or IC50 data exist specifically for CAS 1207012-09-6, the imidazole thioacetanilide scaffold to which it belongs has been extensively characterized by Zhan et al. (2009) [1]. In that study, the most potent ITA congeners, 4a5 and 4a2, exhibited EC50 values of 0.18 μM and 0.20 μM against wild-type HIV-1 (IIIB) in MT-4 cell cultures, outperforming the lead compound L1 (EC50 = 2.053 μM) and the FDA-approved NNRTIs nevirapine (EC50 = 0.31 μM) and delavirdine (EC50 = 0.52 μM) tested in the same assay system [1]. The target compound shares the identical 1-(4-fluorophenyl)-5-(4-methoxyphenyl)-imidazole core and S–CH2–CO–NH linker with the most active series members, differing only in the amide terminus [1]. This structural conservation of the pharmacophoric elements essential for anti-HIV activity supports its prioritization as a screening candidate within the ITA class.

Antiviral HIV-1 reverse transcriptase Non-nucleoside inhibitor

Structural Differentiation: Primary Amide vs. N-Thiazolyl Acetamide Analog in Target Engagement Scope

A structurally related analog, 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 1207034-04-5), incorporates a bulky thiazol-2-yl group on the acetamide nitrogen, increasing the molecular weight to 455.53 g/mol and adding heteroatom-mediated interactions . Related 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives have been explored as BACE1 (β-secretase) inhibitors for Alzheimer's disease, with the most potent analog 41 achieving an IC50 of 4.6 μM [1]. The target compound, with its minimal primary amide, offers a smaller molecular footprint (MW 357.4 vs. 455.53; Δ = 98.13 g/mol) and reduced topological polar surface area, which may favor blood-brain barrier penetration and reduce off-target binding relative to the bulkier N-thiazolyl analog [1]. This size differential is particularly relevant for CNS-targeted programs where ligand efficiency metrics favor lower molecular weight scaffolds.

Kinase inhibition BACE1 Alzheimer's disease

Recommended Research Application Scenarios for 2-((1-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1207012-09-6)


HIV-1 NNRTI Hit Expansion and Primary Amide SAR Exploration

The target compound serves as a direct scaffold for generating focused libraries around the primary amide terminus. The unsubstituted –CH2–CO–NH2 group provides a synthetically tractable handle for diversification (e.g., N-alkylation, N-arylation, or conversion to acyl hydrazides) while preserving the 1-(4-fluorophenyl)-5-(4-methoxyphenyl)-imidazole core pharmacophore validated in the Zhan et al. (2009) HIV-1 NNRTI series [1]. Procurement of this specific CAS number ensures consistent starting material for SAR campaigns aiming to map the hydrogen bond donor/acceptor requirements of the NNRTI binding pocket. [1]

Metabolic Stability Benchmarking: Primary Amide vs. Ester and N-Alkyl Amide Congeners

Because the primary amide is inherently more stable toward hydrolytic enzymes than analogous esters, CAS 1207012-09-6 can be employed as a reference compound in comparative metabolic stability panels. Researchers evaluating prodrug strategies (e.g., ethyl ester or pivaloyloxymethyl ester variants of the ITA scaffold) can use the primary amide to establish a baseline for intrinsic clearance (CLint) in human or rodent hepatocyte and microsomal assays [2]. [2]

Computational Docking and Molecular Dynamics Studies of ITA–Reverse Transcriptase Interactions

The minimal primary amide group renders CAS 1207012-09-6 an ideal input structure for computational modeling of the NNRTI allosteric site. Its compactness reduces conformational sampling complexity compared to N-aryl or N-heterocyclyl analogs, facilitating more efficient docking and free energy perturbation (FEP) calculations. Such studies can probe the energetic contribution of the terminal amide hydrogen bonds to Lys101 and Lys103, as implicated in the SAR analysis by Zhan et al. (2009) [1]. [1]

Physicochemical Property Optimization for CNS Drug Discovery Programs

With a molecular weight of 357.4 g/mol—substantially lower than N-thiazolyl (MW 455.53) or N-aryl ITA analogs—the target compound aligns with CNS drug-likeness guidelines (MW < 400). Its predicted LogP (~3.0–3.5) and single HBD from the amide –NH2 place it within favorable property space for blood-brain barrier penetration [3]. Researchers pursuing CNS indications (e.g., HIV-associated neurocognitive disorder, Alzheimer's disease via BACE1 inhibition) may prioritize this compound for multiparameter optimization (MPO) scoring and in vitro permeability assays (PAMPA-BBB or MDCK-MDR1). [3]

Quote Request

Request a Quote for 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.